

The Role of Orai1 in Store-Operated Calcium Entry: A Technical Guide

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Compound of Interest

Compound Name: Calcium channel-modulator-1

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Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth examination of the Orai1 protein, the pore-forming subunit of the CRAC (Calcium Release-Activated Calcium) channel, and its central role in Store-Operated Calcium Entry (SOCE). We will explore the molecular mechanisms of Orai1 activation, its interaction with the ER calcium sensor STIM1, the impact of genetic mutations, and the pharmacological landscape of Orai1 modulators. Detailed experimental protocols for studying SOCE are provided, along with quantitative data and signaling pathway visualizations to support advanced research and drug discovery efforts.

Introduction to Store-Operated Calcium Entry (SOCE)

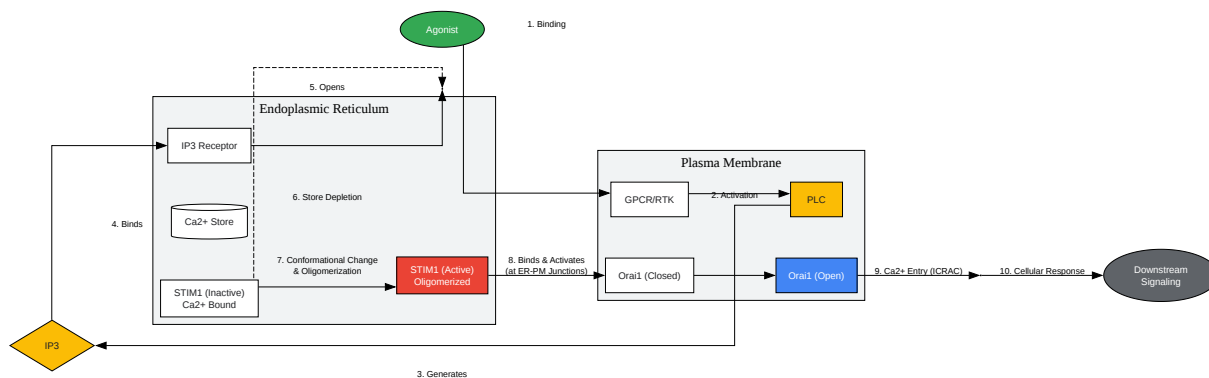
Store-Operated Calcium Entry (SOCE) is a ubiquitous and essential Ca^{2+} signaling mechanism in eukaryotic cells.^[1] It is initiated by the depletion of calcium from the endoplasmic reticulum (ER), which then triggers the influx of extracellular Ca^{2+} across the plasma membrane.^{[2][3][4][5]} This process is critical for a vast array of cellular functions, including gene transcription, cell proliferation, immune cell activation, and muscle contraction.^{[4][6][7]} The two principal molecular players in SOCE are the stromal interaction molecule 1 (STIM1), the ER Ca^{2+} sensor, and Orai1, the pore-forming subunit of the highly Ca^{2+} -selective CRAC channel.^{[1][2][6][7][8]}

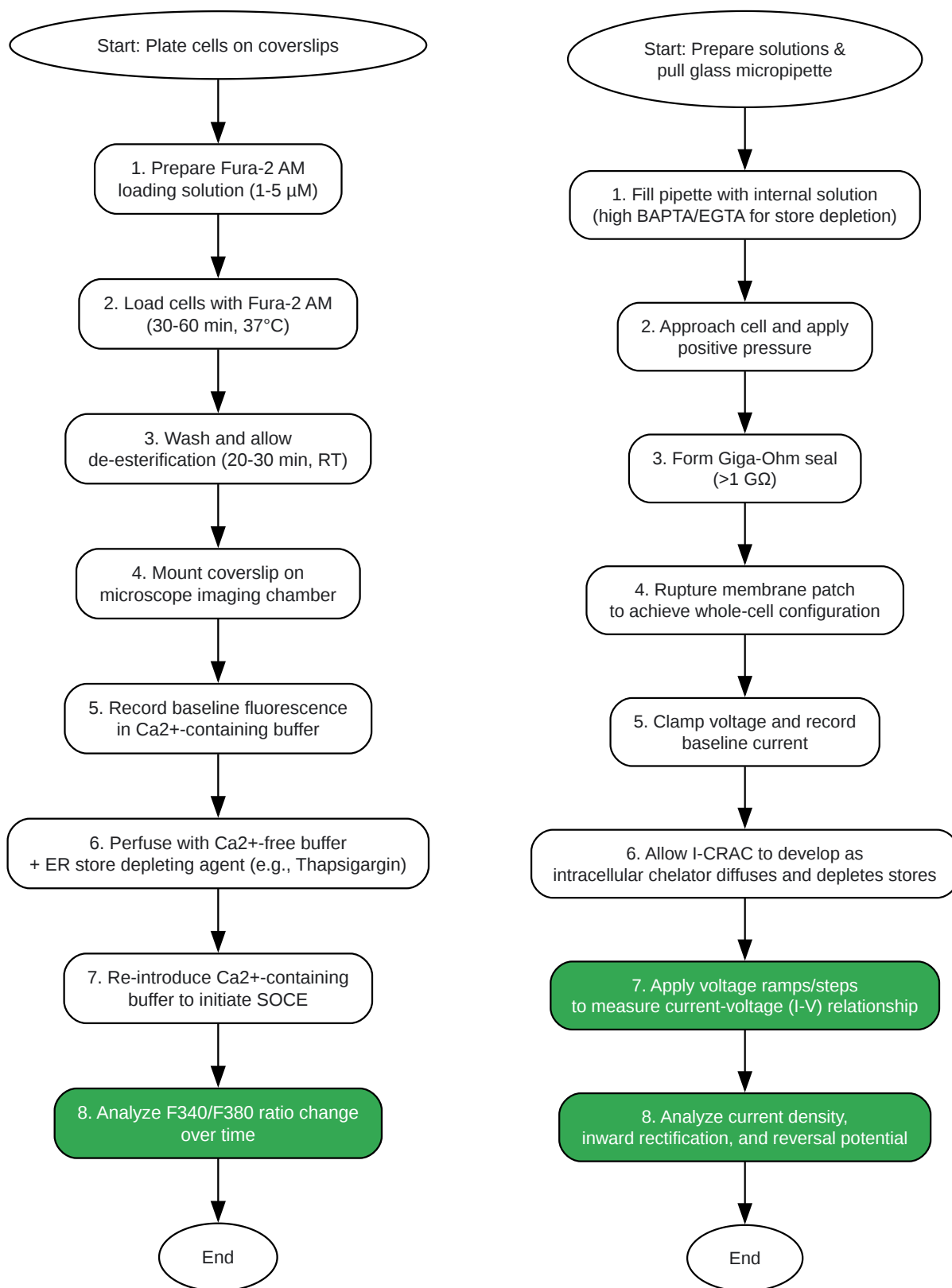
The Core Machinery: STIM1 and Orai1

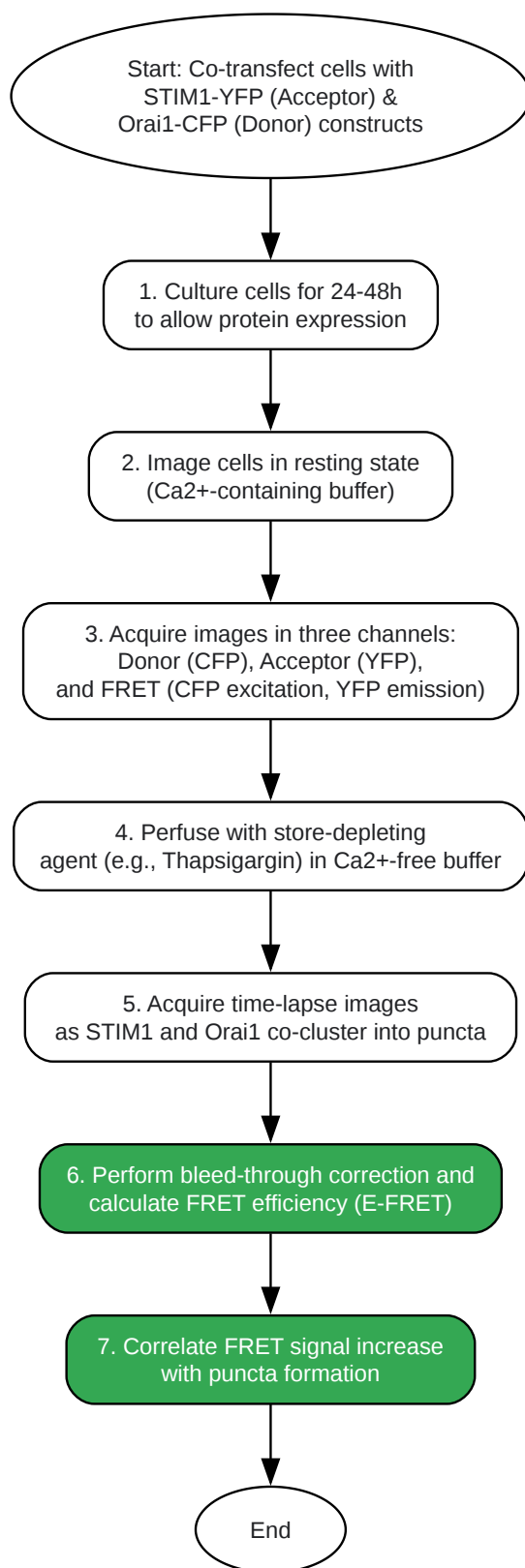
The activation of SOCE is a tightly choreographed process involving the dynamic interaction between STIM1 and Orai1.

- **Resting State:** In a resting cell with full ER Ca^{2+} stores, STIM1 is diffusely distributed throughout the ER membrane, and Orai1 is similarly dispersed in the plasma membrane.[\[5\]](#)
- **Store Depletion:** Upon stimulation by various physiological agonists, inositol 1,4,5-trisphosphate (IP3) is generated, leading to the release of Ca^{2+} from the ER.[\[3\]](#) The decrease in luminal ER Ca^{2+} is sensed by the EF-hand domain of STIM1.[\[9\]](#)
- **STIM1 Activation and Translocation:** This Ca^{2+} unbinding triggers a conformational change in STIM1, causing it to oligomerize and translocate to regions of the ER that are in close proximity to the plasma membrane, known as ER-PM junctions.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- **STIM1-Orai1 Coupling and Channel Gating:** At these junctions, the activated STIM1 oligomers directly bind to Orai1 channels.[\[10\]](#)[\[11\]](#) This physical interaction induces a conformational change in the Orai1 channel, leading to its opening and the subsequent influx of extracellular Ca^{2+} into the cytosol.[\[7\]](#)[\[10\]](#) This influx, termed ICRAC (Ca^{2+} Release-Activated Ca^{2+} current), is highly selective for Ca^{2+} ions.[\[12\]](#)

The following diagram illustrates the core signaling pathway of SOCE activation.







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